molecular formula C25H23NO3 B11338436 N-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11338436
M. Wt: 385.5 g/mol
InChI Key: VOXRWAPAZPUJBS-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of the dimethylphenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as acyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: shares similarities with other benzopyran derivatives, such as flavonoids and coumarins.

    Flavonoids: These compounds are known for their antioxidant properties and are widely studied for their health benefits.

    Coumarins: These are used in various medicinal applications, including anticoagulant therapy.

Uniqueness

What sets N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C25H23NO3/c1-15-7-9-18(10-8-15)23-14-20-13-19(11-12-21(20)25(28)29-23)24(27)26-22-6-4-5-16(2)17(22)3/h4-13,23H,14H2,1-3H3,(H,26,27)

InChI Key

VOXRWAPAZPUJBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC(=C4C)C)C(=O)O2

Origin of Product

United States

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